Hepatic Clearance of Isosteviol Acyl-beta-D-glucuronide vs. Parent Isosteviol in Human Liver Microsomes
In human liver microsomes supplemented with UDPGA, isosteviol is rapidly and predominantly metabolized to its acyl-β-D-glucuronide, with an in vitro half-life of 24.9 minutes and an estimated intrinsic clearance (CLint) of 0.349 mL/min/kg [1]. In stark contrast, when incubated with NADPH-only (representing Phase I metabolism), isosteviol remained largely unmetabolized, demonstrating a negligible contribution of Phase I biotransformation to its hepatic clearance [1].
| Evidence Dimension | In vitro metabolic half-life (t1/2) and Intrinsic Clearance (CLint) |
|---|---|
| Target Compound Data | t1/2 = 24.9 min; CLint = 0.349 mL/min/kg |
| Comparator Or Baseline | Parent Isosteviol (Phase I metabolism): No significant metabolism observed |
| Quantified Difference | Glucuronidation is the primary (>dominant) clearance pathway; Phase I contribution is minimal |
| Conditions | Human liver microsomes + UDPGA (for glucuronidation) vs. + NADPH (for Phase I) |
Why This Matters
This direct quantitative comparison confirms that accurate assessment of isosteviol clearance and potential drug-drug interactions requires specific measurement of the acyl-β-D-glucuronide metabolite, not the parent compound.
- [1] Adehin A, Tan KS, Lu Z, Cheng Q, Tan W. In vitro metabolic stability and biotransformation of isosteviol in human and rat liver fractions. Drug Metab Pharmacokinet. 2019;34(3):194-200. View Source
